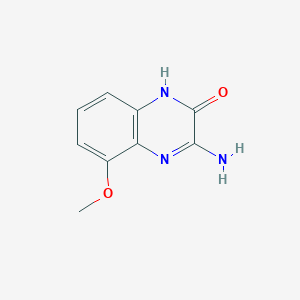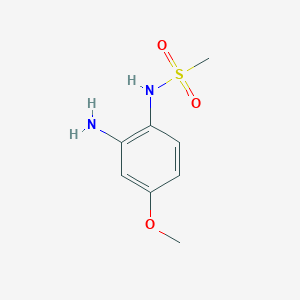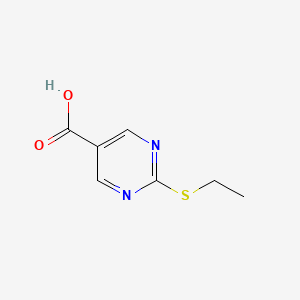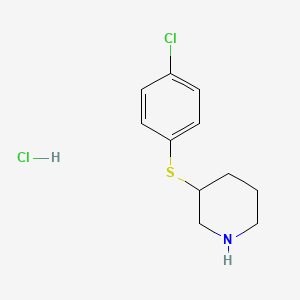
Sodium propionate-2,3-13C2
Vue d'ensemble
Description
Sodium propionate-2,3-13C2 is a stable isotope-labeled compound, specifically a sodium salt of propionic acid where the carbon atoms at positions 2 and 3 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling .
Analyse Biochimique
Cellular Effects
Propionate, a closely related compound, is known to have health-promoting effects that extend beyond the gut epithelium . It is thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues
Molecular Mechanism
Propionate, a closely related compound, is known to be a major microbial fermentation metabolite in the human gut . It is involved in various metabolic pathways and has health-promoting effects
Dosage Effects in Animal Models
Propionate, a closely related compound, has been shown to have various effects in animal models
Metabolic Pathways
Sodium propionate-2,3-13C2 is likely involved in various metabolic pathways, given its close relation to propionate, a major microbial fermentation metabolite in the human gut
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium propionate-2,3-13C2 can be synthesized by neutralizing propionic acid-2,3-13C2 with sodium hydroxide. The reaction typically involves dissolving the labeled propionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to dryness to obtain the this compound salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale neutralization reactions similar to the laboratory synthesis. The key difference lies in the scale and the purity requirements, with industrial processes often incorporating additional purification steps to ensure the isotopic purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically yielding carbon dioxide and water as major products.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions to form propanol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a suitable catalyst.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propanol derivatives.
Substitution: Various substituted propionate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium propionate-2,3-13C2 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of propionate metabolism.
Medicine: Investigated for its potential role in metabolic disorders and as a tracer in diagnostic imaging.
Industry: Utilized in the development of new materials and chemical processes where isotopic labeling is required
Mécanisme D'action
The mechanism of action of sodium propionate-2,3-13C2 is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural propionate, allowing researchers to track its movement and transformation using NMR spectroscopy. This provides valuable insights into metabolic processes and the effects of various interventions .
Comparaison Avec Des Composés Similaires
Sodium propionate-2,3-13C2 is unique due to its specific isotopic labeling. Similar compounds include:
Sodium propionate-1-13C: Labeled at the first carbon position.
Sodium propionate-3-13C: Labeled at the third carbon position.
Sodium propionate-13C3: Labeled at all three carbon positions
Uniqueness: The specific labeling at the second and third carbon positions makes this compound particularly useful for detailed studies of metabolic pathways involving these positions. This specificity allows for more precise tracking and analysis compared to other isotopically labeled propionates .
Propriétés
IUPAC Name |
sodium;(2,3-13C2)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584066 | |
| Record name | Sodium (2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.046 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201996-20-5 | |
| Record name | Sodium (2,3-~13~C_2_)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201996-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1628411.png)
![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate](/img/structure/B1628416.png)

![2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid](/img/structure/B1628420.png)




![7-(chloromethyl)-2-cyclopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1628429.png)




